1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
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Overview
Description
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a heterocyclic compound with a molecular formula of C9H15N3·HCl. This compound is part of the indazole family, which is known for its diverse biological activities and potential therapeutic applications . The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Indazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators in a concentration-dependent manner .
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial growth, HIV replication, cancer cell proliferation, glucose metabolism, protozoal infection, blood pressure regulation, and more .
Result of Action
Based on the reported biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing processes such as inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal infection, and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with hydrazine derivatives, followed by methylation and subsequent cyclization to form the indazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted indazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Uniqueness
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-6-9-7(10)4-3-5-8(9)12(2)11-6;/h7H,3-5,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJBWOOEHBDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CCC2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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